molecular formula C12H15IN2O B7863519 1-(3-Iodobenzoyl)piperidin-4-amine

1-(3-Iodobenzoyl)piperidin-4-amine

Cat. No.: B7863519
M. Wt: 330.16 g/mol
InChI Key: YTUSRPQFHYICQY-UHFFFAOYSA-N
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Description

1-(3-Iodobenzoyl)piperidin-4-amine is a chemical compound characterized by its iodine-substituted benzoyl group attached to a piperidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodobenzoyl)piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-iodobenzoyl chloride with piperidin-4-amine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodobenzoyl)piperidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The iodine atom in the benzoyl group can be oxidized to form iodine-containing derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in different structural analogs.

  • Substitution: The iodine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Iodine-containing derivatives such as iodoarenes.

  • Reduction: Derivatives lacking the iodine atom, such as benzoyl derivatives.

  • Substitution: A wide range of functionalized derivatives based on the nucleophile used.

Scientific Research Applications

1-(3-Iodobenzoyl)piperidin-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of iodine in biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Iodobenzoyl)piperidin-4-amine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the desired outcome.

Comparison with Similar Compounds

1-(3-Iodobenzoyl)piperidin-4-amine can be compared with other similar compounds, such as:

  • 1-(4-Iodobenzoyl)piperidin-4-amine: Similar structure but with iodine in a different position on the benzoyl group.

  • 1-(3-Bromobenzoyl)piperidin-4-amine: Similar structure but with bromine instead of iodine.

  • 1-(3-Iodobenzoyl)pyrrolidin-4-amine: Similar structure but with a pyrrolidin ring instead of piperidin.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their molecular structures.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O/c13-10-3-1-2-9(8-10)12(16)15-6-4-11(14)5-7-15/h1-3,8,11H,4-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUSRPQFHYICQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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